Gibberllin 7
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Overview
Description
Gibberellin 7 is a type of gibberellin, which are plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence . Gibberellin 7, along with other gibberellins, plays a crucial role in promoting plant growth and development by influencing cell elongation and division .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gibberellin 7 can be synthesized through various chemical routes. One common method involves the use of gibberellin A3 as a starting material, which undergoes hydroxylation at specific positions to yield gibberellin 7 . The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of gibberellin 7 often involves fermentation processes using fungi such as Fusarium moniliforme . The fermentation process can be carried out using submerged or solid-state fermentation techniques. Optimization of fermentation conditions, including temperature, pH, and nutrient availability, is crucial for maximizing the yield of gibberellin 7 .
Chemical Reactions Analysis
Types of Reactions: Gibberellin 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the structure of gibberellin 7 to enhance its biological activity or to produce derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of gibberellin 7 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired transformation of gibberellin 7.
Major Products Formed: The major products formed from the chemical reactions of gibberellin 7 include various hydroxylated and carboxylated derivatives . These derivatives often exhibit enhanced biological activity and are used in various agricultural applications to promote plant growth and development.
Scientific Research Applications
Gibberellin 7 has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the biosynthesis and metabolism of gibberellins . In biology, gibberellin 7 is used to investigate the molecular mechanisms underlying plant growth and development . In industry, it is used to enhance crop yields and improve the quality of agricultural products .
Mechanism of Action
The mechanism of action of gibberellin 7 involves its binding to specific receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression . Gibberellin 7 interacts with DELLA proteins, which are key regulators of plant growth . The binding of gibberellin 7 to its receptor leads to the degradation of DELLA proteins, thereby promoting cell elongation and division .
Comparison with Similar Compounds
Gibberellin 7 is similar to other gibberellins such as gibberellin A1, gibberellin A3, and gibberellin A4 . gibberellin 7 is unique in its specific hydroxylation pattern, which contributes to its distinct biological activity . Compared to other gibberellins, gibberellin 7 has a higher potency in promoting stem elongation and seed germination .
List of Similar Compounds:- Gibberellin A1
- Gibberellin A3
- Gibberellin A4
- Gibberellin A5
- Gibberellin A6
Properties
Molecular Formula |
C38H46O10 |
---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
(1R,2R,5R,8R,9S,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid;(1R,2R,5R,8R,9S,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H24O5.C19H22O5/c2*1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22);5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t2*10-,11-,12+,13-,14?,17-,18+,19-/m11/s1 |
InChI Key |
VLCYCUFDXXZIOY-QWWNNBLHSA-N |
Isomeric SMILES |
C[C@@]12[C@H](CC[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O.C[C@@]12[C@H](C=C[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O.CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Origin of Product |
United States |
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